2-((4-fluorophenyl)thio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
This compound is an acetamide derivative featuring a 4-fluorophenylthio moiety linked to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-21-16-8-5-14(10-12(16)2-9-18(21)23)20-17(22)11-24-15-6-3-13(19)4-7-15/h3-8,10H,2,9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWBCUFTXKDXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS 523990-92-3, ): Substituent Differences: Chlorine at the quinoline C6 position vs. fluorine at the phenylthio group in the target compound. Heterocycle Variation: 1,2-dihydroquinoline vs. 1,2,3,4-tetrahydroquinoline in the target. Implications: The chloro-substituted analogue may exhibit altered lipophilicity and binding affinity compared to the fluorinated target compound.
N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d, ): Core Heterocycle: Quinazolinone vs. tetrahydroquinoline in the target. Functional Groups: Both share a 4-fluorophenylthio group, but AJ5d includes a chlorophenyl-thiazolidinone moiety. Synthetic Yield: AJ5d was synthesized in 61% yield, suggesting comparable feasibility to the target compound’s synthesis .
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18, ): Heterocyclic Diversity: Pyrimidinone and thiazole vs. tetrahydroquinoline in the target.
Key Observations
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius may enhance binding specificity compared to bulkier chlorine substituents, as seen in and 2 .
- Heterocycle Impact: Tetrahydroquinoline’s saturated ring system (target compound) could improve metabolic stability over dihydroquinoline or quinazolinone derivatives .
- Synthetic Accessibility: Higher yields in pyrimidinone-thiazole hybrids ( ) suggest that modifying reaction conditions (e.g., base or solvent) could optimize the target compound’s synthesis .
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